molecular formula C13H19NO B11717254 2-(2-Methoxyphenyl)-6-methylpiperidine

2-(2-Methoxyphenyl)-6-methylpiperidine

Cat. No.: B11717254
M. Wt: 205.30 g/mol
InChI Key: YOHJTVXQVSRDOF-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-6-methylpiperidine is an organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are widely used in medicinal chemistry due to their diverse biological activities. The presence of a methoxy group on the phenyl ring and a methyl group on the piperidine ring makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-6-methylpiperidine typically involves the reaction of 2-methoxyphenyl derivatives with piperidine derivatives under specific conditions. One common method is the reaction of 2-methoxyphenylmagnesium bromide with 6-methylpiperidine in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

For industrial production, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-6-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The compound can be reduced to form a more saturated derivative.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 2-(2-hydroxyphenyl)-6-methylpiperidine.

    Reduction: Formation of a more saturated piperidine derivative.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-(2-Methoxyphenyl)-6-methylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-6-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can enhance the compound’s ability to cross cell membranes, allowing it to reach its target sites more effectively. The piperidine ring can interact with various biological pathways, potentially modulating neurotransmitter activity and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenyl)piperazine: Similar structure but with a piperazine ring instead of a piperidine ring.

    2-(2-Methoxyphenyl)benzoxazole: Contains a benzoxazole ring instead of a piperidine ring.

    2-(2-Methoxyphenyl)benzimidazole: Contains a benzimidazole ring instead of a piperidine ring.

Uniqueness

2-(2-Methoxyphenyl)-6-methylpiperidine is unique due to the presence of both a methoxy group and a methyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in various biological applications.

Properties

IUPAC Name

2-(2-methoxyphenyl)-6-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10-6-5-8-12(14-10)11-7-3-4-9-13(11)15-2/h3-4,7,9-10,12,14H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHJTVXQVSRDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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